![molecular formula C16H13NO3 B13072308 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one is a complex organic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one typically involves acid-catalyzed tandem reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyranoquinolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyranoquinolones, dihydropyranoquinolones, and quinolone derivatives .
Aplicaciones Científicas De Investigación
11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to the inhibition of specific biological processes.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinolone structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a furan ring instead of a pyran ring and also show significant biological properties.
Uniqueness: 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research.
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
11-hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one |
InChI |
InChI=1S/C16H13NO3/c18-14-3-1-2-13-15(14)11-7-12-9(4-5-20-16(12)19)6-10(11)8-17-13/h4-8,16,19H,1-3H2 |
Clave InChI |
NXXIVPLMRVOURI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=CC4=C(C=COC4O)C=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



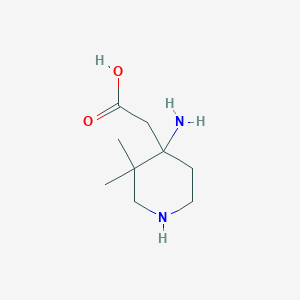
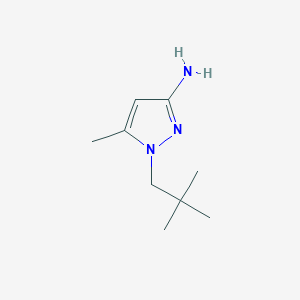

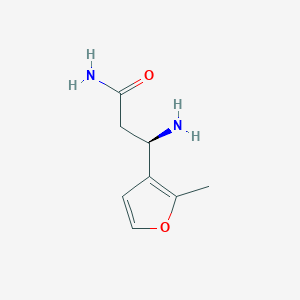
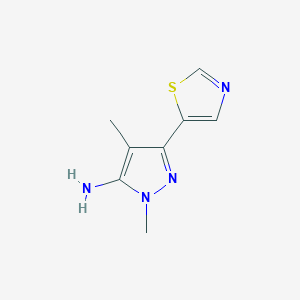
![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
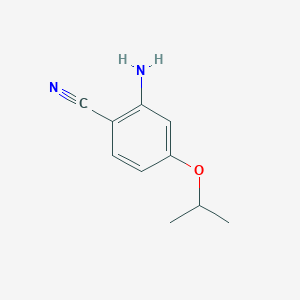

![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
